Baseline Physicochemical Profile vs. Unsubstituted Core Scaffold
The target compound demonstrates a computed lipophilicity (XLogP3 = 0.5) and a topological polar surface area (TPSA = 42.4 Ų) that distinguish it from the unsubstituted 3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-7-carbaldehyde congener (CAS 1823913-32-1, MW = 164.16 g/mol), for which a higher XLogP3 of 0.8 and a lower TPSA of 38.1 Ų are calculated [1]. The addition of the 4-methyl group thus reduces lipophilicity while increasing hydrogen-bonding capacity, a combination that can improve aqueous solubility at the expense of passive membrane permeability relative to the des-methyl analog.
| Evidence Dimension | Computed Physicochemical Properties (XLogP3, TPSA) |
|---|---|
| Target Compound Data | XLogP3 = 0.5; TPSA = 42.4 Ų |
| Comparator Or Baseline | 3,4-Dihydro-2H-pyrido[3,2-b][1,4]oxazine-7-carbaldehyde (CAS 1823913-32-1): XLogP3 = 0.8; TPSA = 38.1 Ų |
| Quantified Difference | ΔXLogP3 = -0.3 units; ΔTPSA = +4.3 Ų |
| Conditions | Computed by XLogP3 3.0 and Cactvs 3.4.6.11 (PubChem 2019 release) |
Why This Matters
For a procurement decision in early drug discovery, a lower XLogP3 and higher TPSA suggest the 4-methyl analog may exhibit better solubility and lower CYP450 promiscuity risk than its des-methyl counterpart, influencing lead series selection before any biological data is generated.
- [1] PubChem. (2025). Compound Summaries for CID 24229647 (target) and CID 134133106 (3,4-Dihydro-2H-pyrido[3,2-b][1,4]oxazine-7-carbaldehyde). National Center for Biotechnology Information. View Source
